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Compound of Interest

Compound Name: Hydroxynefazodone, (S)-

Cat. No.: B15189935 Get Quote

Disclaimer: The following guide summarizes the available preclinical pharmacokinetic data for

hydroxynefazodone (HO-NEF). The existing scientific literature primarily discusses this

compound as a major active metabolite of nefazodone and does not typically differentiate

between its (S)- and (R)-enantiomers. Therefore, the data presented herein refers to the

racemic mixture of hydroxynefazodone unless otherwise specified.

Introduction
Nefazodone is an antidepressant agent that undergoes extensive hepatic metabolism, primarily

by the cytochrome P450 3A4 (CYP3A4) isoenzyme, to form several pharmacologically active

metabolites.[1][2] Among these, hydroxynefazodone (HO-NEF) is a major contributor to the

overall therapeutic effect, exhibiting a pharmacological profile similar to the parent compound.

[1] Understanding the pharmacokinetic characteristics of HO-NEF in preclinical models is

crucial for interpreting toxicological findings and predicting its disposition in humans. This

document provides a consolidated overview of the absorption, distribution, metabolism, and

excretion (ADME) profile of hydroxynefazodone in key preclinical species.

Metabolic Pathway of Nefazodone
Nefazodone is biotransformed through N-dealkylation and both aliphatic and aromatic

hydroxylation.[3] The formation of hydroxynefazodone is a primary metabolic route. Other

significant active metabolites include para-hydroxynefazodone (p-HO-NEF), meta-

chlorophenylpiperazine (mCPP), and a triazoledione metabolite.[4][5]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b15189935?utm_src=pdf-interest
https://www.fda.gov/files/drugs/published/Nefazodone-20152s032-Clinpharm-BPCA.pdf
https://www.drugs.com/monograph/nefazodone.html
https://www.fda.gov/files/drugs/published/Nefazodone-20152s032-Clinpharm-BPCA.pdf
https://go.drugbank.com/drugs/DB01149
https://pubmed.ncbi.nlm.nih.gov/1301361/
https://en.wikipedia.org/wiki/Nefazodone
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15189935?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Figure 1: Simplified Metabolic Pathway of Nefazodone
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Figure 1: Simplified Metabolic Pathway of Nefazodone

Pharmacokinetic Parameters in Preclinical Models
Pharmacokinetic data for hydroxynefazodone have been primarily derived from studies

investigating the parent drug, nefazodone, in beagle dogs. The parameters show dose-

dependent characteristics, consistent with the nonlinear kinetics of nefazodone itself.[6]

Single-Dose Oral Administration in Dogs
The following table summarizes the key pharmacokinetic parameters for hydroxynefazodone

following a single oral dose of nefazodone to beagle dogs.
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Parent Drug
(Nefazodon
e) Dose

Analyte Tmax (h)
Cmax
(ng/mL)

AUCinf
(ng·h/mL)

t½ (h)

100 mg HO-NEF ~1-2 - - -

400 mg HO-NEF - - -

Significantly

greater than

100 mg dose

t½[6]

Data presented are descriptive as reported in the literature; specific mean values for Cmax and

AUC were not consistently provided for HO-NEF. Cmax values for HO-NEF were found to be

dose-proportional.[6]

Multiple-Dose Oral Administration in Dogs
Data from a dose-escalating study in beagle dogs provide insights into the steady-state

pharmacokinetics of hydroxynefazodone.

Parent Drug (Nefazodone)
Dose Regimen

Analyte Key Observation

100 mg/day for 7 days HO-NEF

No significant difference in PK

parameters between single

(Day 1) and multiple doses

(Day 7).[4]

500 mg/day & 1000 mg/day HO-NEF
Steady state was reached by

the 5th day of dosing.[4]

The ratio of metabolite AUC to nefazodone AUC decreased significantly with increasing doses,

suggesting saturation or alteration in metabolic pathways at higher concentrations.[4]

Distribution in Rats
While detailed distribution studies are not widely published, one study noted that

hydroxynefazodone levels in the brain are approximately 10% of those in the plasma in rats,
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suggesting limited penetration across the blood-brain barrier compared to other metabolites

like mCPP.[5]

In Vitro Hepatotoxicity Data
Recent in vitro studies have investigated the cytotoxic potential of nefazodone and its primary

metabolites in human liver cell lines, providing context for potential safety liabilities.

Compound Cell Line LC50 (µM) Implication

Nefazodone HepaRG 19.9
Parent drug is

cytotoxic.[7]

Hydroxynefazodone

(NFZ-OH)
HepaRG 32.3

Metabolite contributes

significantly to

hepatotoxicity.[7]

Triazoledione (NFZ-

TD)
HepaRG >200

Metabolite is

considered harmless

in this assay.[7]

Experimental Protocols
The methodologies described in the cited literature for preclinical pharmacokinetic studies of

nefazodone and its metabolites follow a standard workflow.
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Figure 2: General Workflow for a Preclinical PK Study
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Figure 2: General Workflow for a Preclinical PK Study

Animal Models
Studies have primarily utilized male beagle dogs, often in crossover study designs.[6] Body

weights are typically around 10 kg.[4]

Dosing and Sample Collection
Nefazodone hydrochloride is administered orally, followed by the collection of serial blood

samples over a period of up to 48 hours.[4][6] For multiple-dose studies, trough samples are

often collected just prior to the next dose to confirm the attainment of steady-state

concentrations.[4][8]

Bioanalytical Method
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Plasma samples are analyzed for nefazodone and its metabolites using a validated high-

performance liquid chromatography (HPLC) assay.[4][6] While specific details of the assays are

proprietary, they involve protein precipitation or liquid-liquid/solid-phase extraction followed by

chromatographic separation and detection.

Summary and Conclusion
The preclinical pharmacokinetic profile of hydroxynefazodone is intrinsically linked to that of its

parent drug, nefazodone. In beagle dogs, HO-NEF is rapidly formed and exhibits dose-

dependent kinetics. The elimination half-life of HO-NEF appears to increase with higher doses

of nefazodone, and steady-state concentrations are achieved within approximately five days of

consistent dosing.[4][6] Distribution into the brain appears to be limited in rats.[5] Importantly, in

vitro data implicate hydroxynefazodone as a significant contributor to the potential

hepatotoxicity associated with nefazodone therapy.[7] Further studies isolating the

pharmacokinetics of the specific (S)- and (R)-enantiomers would be beneficial for a more

refined understanding of their individual contributions to the efficacy and safety profile of

nefazodone.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://pubmed.ncbi.nlm.nih.gov/7586930/
https://pubmed.ncbi.nlm.nih.gov/7586930/
https://www.benchchem.com/product/b15189935#pharmacokinetics-of-s-hydroxynefazodone-in-preclinical-models
https://www.benchchem.com/product/b15189935#pharmacokinetics-of-s-hydroxynefazodone-in-preclinical-models
https://www.benchchem.com/product/b15189935#pharmacokinetics-of-s-hydroxynefazodone-in-preclinical-models
https://www.benchchem.com/product/b15189935#pharmacokinetics-of-s-hydroxynefazodone-in-preclinical-models
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15189935?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15189935?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

